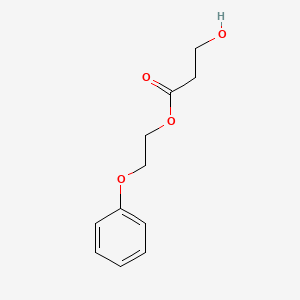![molecular formula C23H34BrN B14615981 1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(3-cyclohexylpropyl)piperidine CAS No. 60601-80-1](/img/structure/B14615981.png)
1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(3-cyclohexylpropyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(3-cyclohexylpropyl)piperidine is a complex organic compound that features a bromophenyl group, a prop-1-en-1-yl linkage, and a piperidine ring substituted with a cyclohexylpropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(3-cyclohexylpropyl)piperidine typically involves multiple steps:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenylpropene derivative to introduce the bromine atom at the desired position.
Alkylation of Piperidine: The piperidine ring is alkylated using a cyclohexylpropyl halide under basic conditions to form the substituted piperidine.
Coupling Reaction: The final step involves coupling the bromophenyl intermediate with the alkylated piperidine under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(3-cyclohexylpropyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the double bond or reduce other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or alcohol, while substitution could introduce a new functional group in place of the bromine atom.
Applications De Recherche Scientifique
1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(3-cyclohexylpropyl)piperidine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs, particularly those targeting neurological pathways.
Materials Science: It may be used in the synthesis of novel polymers or materials with specific electronic properties.
Biological Studies: The compound can serve as a probe to study biological processes, such as enzyme interactions or receptor binding.
Mécanisme D'action
The mechanism of action of 1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(3-cyclohexylpropyl)piperidine involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[2-(4-Bromophenyl)prop-1-en-1-yl]-2-(3-cyclohexylpropyl)piperidine: Similar structure but with the bromine atom at a different position.
1-[2-(3-Chlorophenyl)prop-1-en-1-yl]-2-(3-cyclohexylpropyl)piperidine: Similar structure but with a chlorine atom instead of bromine.
1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(3-cyclohexylmethyl)piperidine: Similar structure but with a methyl group instead of a propyl group.
Uniqueness
1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(3-cyclohexylpropyl)piperidine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the bromine atom and the cyclohexylpropyl group can confer distinct electronic and steric properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
60601-80-1 |
|---|---|
Formule moléculaire |
C23H34BrN |
Poids moléculaire |
404.4 g/mol |
Nom IUPAC |
1-[2-(3-bromophenyl)prop-1-enyl]-2-(3-cyclohexylpropyl)piperidine |
InChI |
InChI=1S/C23H34BrN/c1-19(21-12-8-13-22(24)17-21)18-25-16-6-5-14-23(25)15-7-11-20-9-3-2-4-10-20/h8,12-13,17-18,20,23H,2-7,9-11,14-16H2,1H3 |
Clé InChI |
AIWMWSXJDLUMCU-UHFFFAOYSA-N |
SMILES canonique |
CC(=CN1CCCCC1CCCC2CCCCC2)C3=CC(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


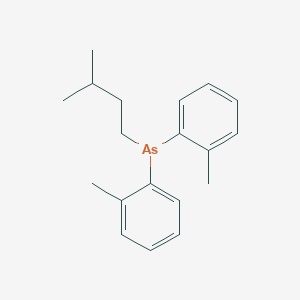
![N-(6-Aminonaphthalen-2-yl)-N'-[(pyridin-4-yl)methyl]urea](/img/structure/B14615903.png)

![(6-Chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridin-4-yl)hydrazine](/img/structure/B14615918.png)
![2-amino-N-[(E)-hydrazinylidenemethyl]-1,8-naphthyridine-3-carboxamide](/img/structure/B14615920.png)

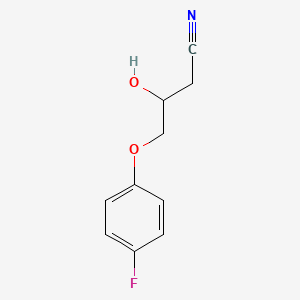
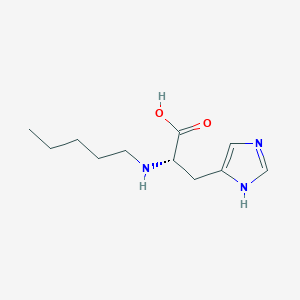
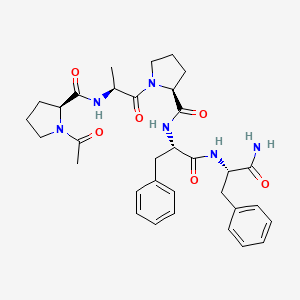
![2,3,8,9-Tetraphenylpyrazino[2,3-F]quinoxaline](/img/structure/B14615945.png)
![Acetamide, N,N'-[(4-nitrophenyl)methylene]bis[2,2-dichloro-](/img/structure/B14615952.png)

